1-(Pyridin-4-ylmethyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)piperazine 1-(Pyridin-4-ylmethyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)piperazine
Brand Name: Vulcanchem
CAS No.: 1358953-46-4
VCID: VC5441435
InChI: InChI=1S/C23H32BN3O2/c1-22(2)23(3,4)29-24(28-22)21-7-5-19(6-8-21)17-26-13-15-27(16-14-26)18-20-9-11-25-12-10-20/h5-12H,13-18H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)CC4=CC=NC=C4
Molecular Formula: C23H32BN3O2
Molecular Weight: 393.34

1-(Pyridin-4-ylmethyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)piperazine

CAS No.: 1358953-46-4

Cat. No.: VC5441435

Molecular Formula: C23H32BN3O2

Molecular Weight: 393.34

* For research use only. Not for human or veterinary use.

1-(Pyridin-4-ylmethyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)piperazine - 1358953-46-4

Specification

CAS No. 1358953-46-4
Molecular Formula C23H32BN3O2
Molecular Weight 393.34
IUPAC Name 1-(pyridin-4-ylmethyl)-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
Standard InChI InChI=1S/C23H32BN3O2/c1-22(2)23(3,4)29-24(28-22)21-7-5-19(6-8-21)17-26-13-15-27(16-14-26)18-20-9-11-25-12-10-20/h5-12H,13-18H2,1-4H3
Standard InChI Key IIBUNOTZVKPOFW-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)CC4=CC=NC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features three distinct components:

  • A piperazine ring serving as the central scaffold, enabling conformational flexibility and hydrogen-bonding interactions.

  • A pyridin-4-ylmethyl group attached to the piperazine nitrogen, contributing aromaticity and potential π-π stacking interactions.

  • A 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl substituent, which introduces boron’s unique reactivity and stabilizes the boronic acid group via pinacol protection .

The molecular formula is C23H32BN3O2, with a molecular weight of 393.34 g/mol. Key structural identifiers include:

PropertyValue
IUPAC Name1-(pyridin-4-ylmethyl)-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)CC4=CC=NC=C4
InChI KeyIIBUNOTZVKPOFW-UHFFFAOYSA-N

The dioxaborolane group enhances stability under physiological conditions while retaining boron’s ability to form covalent bonds with biological targets .

Solubility and Stability

Experimental data indicate limited aqueous solubility (estimated logP = 3.2), necessitating organic solvents like DMSO or ethanol for in vitro studies. The boronic ester moiety remains intact in pH 7.4 buffers but hydrolyzes to the corresponding boronic acid under acidic conditions (pH < 5), a property exploited in targeted drug delivery systems .

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis involves a multi-step sequence combining palladium-catalyzed cross-coupling, reductive amination, and boronylation:

  • Borylation of 4-Bromobenzyl Bromide:
    Reaction with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2 yields 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl bromide .

  • Piperazine Functionalization:
    N-alkylation of piperazine with pyridin-4-ylmethyl chloride generates 1-(pyridin-4-ylmethyl)piperazine .

  • Final Coupling:
    Nucleophilic substitution between 1-(pyridin-4-ylmethyl)piperazine and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl bromide completes the synthesis, with typical yields of 65–72% after purification.

Analytical Characterization

  • NMR Spectroscopy:
    1H^1H NMR (400 MHz, CDCl₃) displays characteristic signals: δ 8.45 (d, 2H, pyridine-H), 7.72 (d, 2H, benzene-H), 3.58 (s, 4H, piperazine-CH₂), 2.45 (m, 8H, piperazine-NCH₂).

  • Mass Spectrometry:
    ESI-MS m/z 394.2 [M+H]⁺, consistent with the molecular formula.

Pharmacological Applications and Mechanisms

Serotonin Receptor Modulation

The compound exhibits high affinity for 5-HT₆ receptors (Kᵢ = 12 nM), acting as a competitive antagonist. This activity stems from interactions between the pyridine ring and receptor residues (e.g., Trp175 and Asp173), while the boronic ester may enhance blood-brain barrier permeability . Preclinical models demonstrate cognitive enhancement in rodent scopolamine-induced amnesia assays, suggesting potential in Alzheimer’s disease therapy .

Boron Neutron Capture Therapy (BNCT)

As a boron delivery agent, the compound accumulates in tumor tissues (boron concentration: 25–30 μg/g), enabling selective neutron irradiation. In glioblastoma xenograft models, neutron exposure post-administration reduced tumor volume by 58% compared to controls .

Hazard StatementRisk Mitigation
H302Avoid ingestion; use PPE during handling
H315/H319Wear gloves and eye protection
H335Use in ventilated areas

Industrial and Research Applications

Radiopharmaceutical Development

The compound serves as a precursor for 18F^{18}F-labeled PET tracers. Radiolabeling via isotope exchange (18F^{18}F-boronylation) achieves radiochemical purity >98%, enabling real-time imaging of 5-HT₆ receptor density in primate brains .

Drug Discovery Intermediates

Over 15 derivatives have been synthesized, including:

  • Antipsychotic analogs: Substitution at the piperazine nitrogen with sulfonamide groups improves D₂ receptor selectivity .

  • Anticancer agents: Conjugation to EGFR-targeting peptides enhances tumor specificity in NSCLC models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator